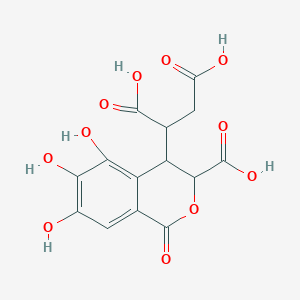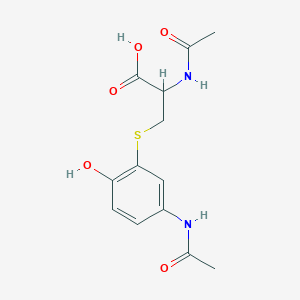![molecular formula C15H9N B13384176 4-[2-(4-Ethynylphenyl)ethynyl]pyridine CAS No. 7224-02-4](/img/structure/B13384176.png)
4-[2-(4-Ethynylphenyl)ethynyl]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[2-(4-Ethynylphenyl)ethynyl]pyridine is an organic compound with the molecular formula C15H9N. It is a linear conjugated polymer that has been studied for its photocatalytic properties, particularly in the production of hydrogen peroxide from water and oxygen under visible light illumination .
Preparation Methods
The synthesis of 4-[2-(4-Ethynylphenyl)ethynyl]pyridine involves high-throughput experiments to identify efficient photocatalytic properties. The compound is typically prepared through a series of reactions involving ethynylation and pyridine coordination. The reaction conditions often include the use of visible light to drive the photocatalytic processes .
Chemical Reactions Analysis
4-[2-(4-Ethynylphenyl)ethynyl]pyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions, particularly in the production of hydrogen peroxide from water and oxygen.
Reduction: It can also undergo reduction reactions, where oxygen is stepwise reduced to form hydrogen peroxide.
Substitution: The compound can form self-complementary halogen-bonded dimers through substitution reactions involving halogen atoms
Common reagents and conditions used in these reactions include visible light illumination and the presence of oxygen and water. The major product formed from these reactions is hydrogen peroxide .
Scientific Research Applications
4-[2-(4-Ethynylphenyl)ethynyl]pyridine has several scientific research applications, including:
Chemistry: It is used as a photocatalyst for the production of hydrogen peroxide, which is an important industrial oxidant.
Medicine: Research is ongoing to investigate its potential use in medical applications, particularly in the development of new photocatalytic therapies.
Mechanism of Action
The mechanism by which 4-[2-(4-Ethynylphenyl)ethynyl]pyridine exerts its effects involves the photoinduced stepwise reduction of oxygen to produce hydrogen peroxide. The compound absorbs visible light, which generates separated charges that drive the redox reactions necessary for hydrogen peroxide production .
Comparison with Similar Compounds
4-[2-(4-Ethynylphenyl)ethynyl]pyridine is unique in its efficient photocatalytic properties under visible light. Similar compounds include:
4-[(4-Bromophenyl)ethynyl]pyridine: Known for forming self-complementary halogen-bonded dimers.
Poly(3-4-ethynylphenyl)ethynyl)pyridine: Another linear conjugated polymer with similar photocatalytic properties.
These compounds share some structural similarities but differ in their specific photocatalytic efficiencies and stability under prolonged illumination .
Properties
CAS No. |
7224-02-4 |
|---|---|
Molecular Formula |
C15H9N |
Molecular Weight |
203.24 g/mol |
IUPAC Name |
4-[2-(4-ethynylphenyl)ethynyl]pyridine |
InChI |
InChI=1S/C15H9N/c1-2-13-3-5-14(6-4-13)7-8-15-9-11-16-12-10-15/h1,3-6,9-12H |
InChI Key |
QEUHXPTXFCCCBW-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CC=C(C=C1)C#CC2=CC=NC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


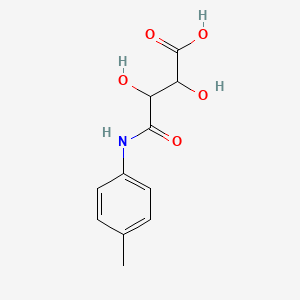
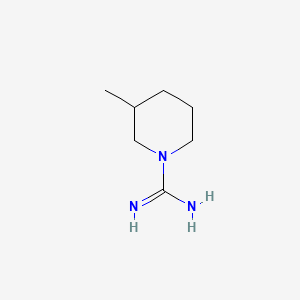
![1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-hydroxyhydropyridin-2-one](/img/structure/B13384111.png)
![5-[2-(benzenesulfonyl)ethyl]-3-[(1-methylpyrrolidin-2-yl)methyl]-1H-indole;hydrobromide](/img/structure/B13384127.png)
![2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[oxidanyl(phenylmethoxy)phosphoryl]oxy-butanoic acid](/img/structure/B13384133.png)
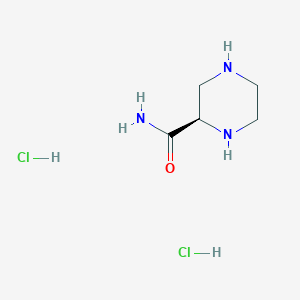
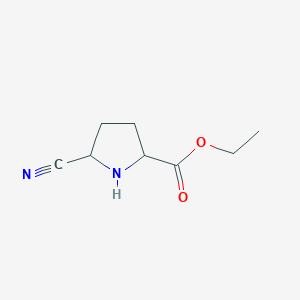
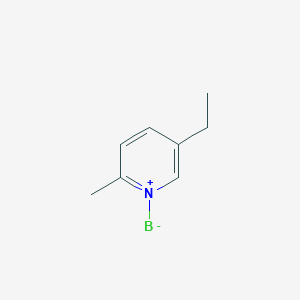
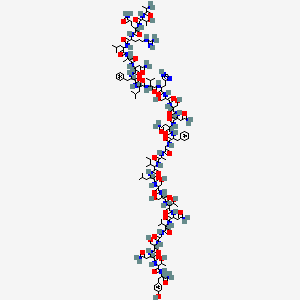
![1,1,1-trifluoro-2-(4-pyrazol-1-ylphenyl)-3-[5-[[1-(trifluoromethyl)cyclopropyl]methyl]-1H-imidazol-2-yl]propan-2-ol](/img/structure/B13384148.png)
![Ethyl 2-chloro-2-[2-(2-chlorophenyl)hydrazono]-acetate](/img/structure/B13384152.png)
![2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-(3-fluorophenyl)propanoic acid](/img/structure/B13384157.png)
